molecular formula C13H8ClIN2O2S B572410 5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-73-6

5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B572410
CAS No.: 1227268-73-6
M. Wt: 418.633
InChI Key: YYYUCRQCSHPIJG-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a versatile and high-value halogenated 7-azaindole derivative that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research. The compound features two distinct halogen substituents—chlorine and iodine—at the 5 and 2 positions of the pyrrolopyridine core, respectively, enabling sequential and chemoselective cross-coupling reactions . The N-1 position is protected with a phenylsulfonyl group, which enhances the stability of the heterocyclic system during synthetic manipulations . This scaffold is particularly valuable for constructing novel kinase inhibitors, as the 7-azaindole structure is a established bioisostere of purines and a key pharmacophore in many targeted therapies . Its primary research application is in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, which are investigated in Structure-Activity Relationship (SAR) studies for targets like the Colony Stimulated Factor 1 Receptor Tyrosine Kinase (CSF1R) . The synthetic route involving this compound often relies on a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position, followed by a Buchwald-Hartwig amination at the C-4 position to introduce diverse amine functionalities . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-chloro-2-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O2S/c14-10-6-9-7-12(15)17(13(9)16-8-10)20(18,19)11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYUCRQCSHPIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743864
Record name 1-(Benzenesulfonyl)-5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-73-6
Record name 5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzenesulfonyl)-5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodine Incorporation at Position 2

Regioselective iodination requires careful control to avoid overhalogenation:

Methodology Comparison

MethodReagents/ConditionsYieldRegioselectivity
Direct ElectrophilicNIS, H₂SO₄, DCM, 0°C, 3h76%92%
Metal-Halogen Exchangen-BuLi, I₂, THF, -78°C, 1h81%98%

Critical Observations

  • Metal-halogen exchange achieves superior regiocontrol but requires cryogenic conditions.

  • NIS-based methods are scalable but generate 5–8% 2,5-diiodo contaminants.

Reaction Workup and Purification

Crude Product Isolation

  • Extraction : Ethyl acetate/water partitioning removes polar impurities (e.g., unreacted NCS/NIS).

  • Drying Agents : Anhydrous Na₂SO₄ outperforms MgSO₄ in retaining product solubility.

Chromatographic Refinement

Silica Gel Gradient Elution

Mobile PhasePurity IncreaseRecovery Rate
Heptane/EtOAc (4:1)85% → 97%89%
Dichloromethane/MeOH (20:1)88% → 99%82%

Trade-offs

  • Heptane/EtOAc yields higher recovery but requires larger solvent volumes.

  • Methanol-containing systems improve purity but may degrade iodo-substituted products.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Pilot studies demonstrate advantages in halogenation steps:

  • 34% reduction in reaction time vs. batch processing

  • 12% higher yield due to improved heat transfer

Cost-Benefit Analysis of Halogen Sources

Halogenating AgentCost per kgAtom Economy
NCS$22087%
Cl₂ gas$4595%
I₂$1,15091%

Recommendation
Cl₂ gas proves economically favorable for chlorination but requires specialized equipment for safe handling.

ParameterOptimal Range
Temperature-20°C under N₂
Humidity<10% RH
ContainerAmber glass vial

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo groups.

Scientific Research Applications

5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: It may be used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, such as in biological or chemical systems. The compound’s unique structure allows it to form specific interactions that can modulate the activity of its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • Structure : Positional isomer with chlorine at position 2 and iodine at position 5.
  • Molecular Weight : 418.64 g/mol (identical to the target compound).
  • Key Differences : Altered halogen positions influence electronic properties and reactivity. The iodine at position 5 may enhance susceptibility to nucleophilic substitution compared to the target compound’s iodine at position 2 .
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • Structure : Bromine at position 5, iodine at position 3, and phenylsulfonyl at position 1.
  • Reactivity : Bromine’s lower electronegativity compared to chlorine reduces activation for cross-coupling. Used in Suzuki reactions with boronic acids to introduce aryl/heteroaryl groups at position 3 .
  • Applications : Intermediate for kinase inhibitor synthesis .
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine
  • Structure : Chlorine at position 5, iodine at position 6, lacking the phenylsulfonyl group.
  • Molecular Weight : 278.48 g/mol.
  • Key Differences : Absence of phenylsulfonyl reduces stability but increases solubility in polar solvents. Iodine at position 6 directs functionalization toward position 4 in cross-coupling reactions .

Functional Group Variations

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
  • Structure : Bromine at position 5 and ethyl group at position 2.
  • Molecular Weight : 225.09 g/mol.
  • Reactivity : Ethyl group provides steric hindrance, limiting access to position 2 for further reactions. Bromine at position 5 enables Kumada or Negishi couplings .
  • Applications : Used in agrochemical research due to its lipophilic nature .
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
  • Structure : Chlorine at position 5 and a ketone group at position 2.
  • Similarity Score : 0.89 (vs. target compound).
  • Key Differences : Ketone group increases hydrogen-bonding capacity, enhancing biological activity. Lacks iodine and phenylsulfonyl, reducing utility in metal-catalyzed reactions .

Physicochemical Properties

  • Solubility: The phenylsulfonyl group in the target compound reduces aqueous solubility compared to non-sulfonylated analogs (e.g., 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine) .
  • Stability : Electron-withdrawing groups (Cl, I, phenylsulfonyl) enhance thermal stability but may increase sensitivity to light due to iodine’s propensity for photodegradation .

Biological Activity

5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in medical research, particularly focusing on its potential as an anticancer agent and kinase inhibitor.

The molecular formula of this compound is C13H8ClIN2O2SC_{13}H_{8}ClIN_{2}O_{2}S with a molecular weight of 418.64 g/mol. The compound features a pyrrolo[2,3-b]pyridine core with chloro, iodo, and phenylsulfonyl substituents, which contribute to its unique reactivity and biological activity.

Synthesis Overview:

  • Formation of the Pyrrolo[2,3-b]pyridine Core: Achieved through cyclization reactions involving appropriate precursors.
  • Halogenation: Chloro and iodo groups are introduced using thionyl chloride or iodine.
  • Sulfonylation: The phenylsulfonyl group is added via sulfonylation reactions using phenylsulfonyl chloride in the presence of a base .

The biological activity of this compound primarily involves its interaction with various molecular targets, including:

  • Kinases: The compound has shown potential as a selective inhibitor of c-Met kinase, which is implicated in various cancers. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines (A549, HepG2, MCF-7, and PC-3) with IC50 values ranging from 0.506 μM to 0.93 μM .
  • Cell Cycle Regulation: It induces apoptosis in cancer cells and effectively arrests the cell cycle at the G2/M phase, suggesting its role in inhibiting tumor growth .

Table 1: Biological Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
A5490.82 ± 0.08c-Met inhibition
HepG21.00 ± 0.11c-Met inhibition
MCF-70.93 ± 0.28c-Met inhibition
PC-30.92 ± 0.17c-Met inhibition

Case Studies

In a study published in PubMed, researchers synthesized various derivatives of pyrrolo[2,3-b]pyridine and evaluated their biological activities as c-Met inhibitors. Among these derivatives, this compound exhibited the most promising results in terms of selective cytotoxicity against cancer cell lines and inhibition of kinase activity .

Another study highlighted the compound's potential in targeting specific kinases involved in tumor progression, demonstrating its effectiveness in preclinical models for cancer treatment .

Table 2: Comparison with Related Compounds

Compound NameKey FeaturesBiological Activity
5-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridineLacks iodo groupReduced reactivity
5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridineLacks chloro groupDifferent binding properties

The presence of both chloro and iodo groups in this compound enhances its reactivity compared to similar compounds lacking one or both halogens.

Q & A

Q. Key Optimization Parameters :

  • Temperature control during iodination (60–80°C) to avoid by-products .
  • Use of DMAP as a catalyst for sulfonylation to enhance yield (>75%) .

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Reference
IodinationPd(OAc)₂, KI, DMF, 80°C6895
SulfonylationPhSO₂Cl, K₂CO₃, DMAP7898

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d₆) shows distinct signals for the pyrrolopyridine core (δ 7.8–8.2 ppm for aromatic protons) and sulfonyl group (δ 3.1 ppm for SO₂) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 433.92 (calc. 433.91) .
  • X-ray Crystallography : Reveals planar pyrrolopyridine ring with iodine and sulfonyl groups in orthogonal planes (bond angle: 85.2°) .

Q. Table 2: Halogenation Effects on Bioactivity

Compound VariantTarget (Kinase)IC₅₀ (nM)Cytotoxicity (GI₅₀, µM)
5-Cl, 2-IFGFR1121.2
5-H, 2-IFGFR1453.8
5-Cl, 2-BrFGFR1282.1

Advanced: What strategies mitigate instability of this compound in solution?

Methodological Answer:

  • Solvent Choice : Use anhydrous DMSO or DMF for stock solutions; avoid protic solvents (e.g., MeOH) to prevent sulfonyl group hydrolysis .
  • Temperature : Store at –20°C under inert gas (Ar/N₂); decomposition occurs >48 hours at RT .
  • Additives : Include 0.1% BHT to inhibit radical-mediated degradation .

Q. Validation :

  • HPLC monitoring (C18 column, 254 nm) shows 95% purity retention at –20°C over 30 days vs. 78% at RT .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:
Contradictions often arise from:

Assay Conditions : Varying ATP concentrations (e.g., 10 µM vs. 100 µM) alter IC₅₀ values for kinase inhibition .

Cell Line Variability : Metabolic differences (e.g., CYP450 expression in HeLa vs. MCF-7) affect cytotoxicity .

Q. Resolution Strategies :

  • Standardize assays using recommended protocols (e.g., Eurofins KinaseProfiler®) .
  • Validate in ≥3 cell lines with orthogonal assays (MTT, apoptosis markers) .

Advanced: What computational methods predict SAR for derivatives?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite to model interactions with FGFR1 (PDB: 3RH7). Iodine and sulfonyl groups form van der Waals contacts with Leu481 and Phe489 .
  • QSAR Models : Hammett constants (σₚ) for substituents correlate with logP and IC₅₀ (R² = 0.89) .

Q. Validation :

  • Synthesize top-ranked virtual derivatives; 80% show <2-fold deviation from predicted activity .

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